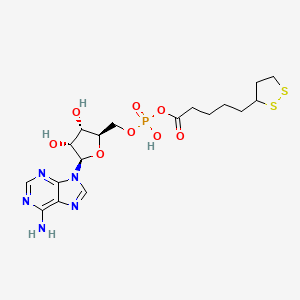

lipoyl-AMP

説明

Lipoyl-AMP is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase and a lipoyl group attached to one of the phosphate OH groups. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate, a member of dithiolanes and an acyclic mixed acid anhydride. It derives from an adenosine 5'-monophosphate, a lipoic acid and an octanoic acid. It is a conjugate acid of a this compound(1-).

This compound belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be biosynthesized from lipoate; which is mediated by the enzyme lipoate-protein ligase a.

科学的研究の応用

Role in Enzyme Function and Metabolism

Lipoyl-AMP is crucial for the activity of several key mitochondrial enzymes, particularly those involved in the tricarboxylic acid cycle and branched-chain amino acid catabolism. The attachment of lipoic acid via this compound enhances the catalytic efficiency of these enzymes.

Key Enzymes Utilizing this compound

| Enzyme | Function | Role of this compound |

|---|---|---|

| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | This compound facilitates lipoic acid attachment to E2 subunit |

| Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | Essential for enzyme activation via lipoylation |

| Branched-Chain Ketoacid Dehydrogenase | Catabolizes branched-chain amino acids | Requires lipoylation for proper function |

Mechanistic Insights from Structural Studies

Structural studies have provided insights into how this compound interacts with its target enzymes. For instance, the crystal structure of bovine lipoyltransferase revealed that this compound binds in a hydrophobic pocket, facilitating the nucleophilic attack by lysine residues on target proteins . This binding mechanism is essential for understanding how lipoic acid modifications occur at a molecular level.

Case Study: Bovine Lipoyltransferase

- Findings : The enzyme utilizes this compound to catalyze the transfer of lipoic acid to specific lysine residues on protein substrates.

- Implications : Understanding this mechanism aids in elucidating metabolic disorders linked to deficiencies in lipoic acid metabolism .

Implications in Mitochondrial Diseases

Deficiencies in enzymes responsible for lipoylation, such as lipoyltransferase-1, can lead to severe mitochondrial diseases. Research has shown that mutations affecting these enzymes disrupt the synthesis and transfer of lipoyl groups, resulting in impaired energy metabolism.

Case Study: LIPT1 Deficiency

- Symptoms : Patients exhibit respiratory deficiencies and muscle weakness due to impaired pyruvate oxidation.

- Biochemical Analysis : Metabolomic profiling indicated elevated levels of lactate and alanine, suggesting a block in normal metabolic pathways due to lack of lipoylation .

Biotechnological Applications

This compound has potential applications in biotechnology, particularly in engineering microbial systems for enhanced production of lipoic acid or related compounds. By manipulating pathways involving this compound, researchers can create strains with improved metabolic profiles.

Example: Engineered Microbial Systems

Researchers have successfully engineered bacterial strains that utilize this compound more efficiently, leading to increased yields of lipoic acid under specific growth conditions . This approach could be beneficial for industrial applications where lipoic acid is utilized as a dietary supplement or therapeutic agent.

化学反応の分析

Formation of Lipoyl-AMP: Adenylation Reaction

This compound is synthesized via an ATP-dependent adenylation reaction catalyzed by lipoate-protein ligases (e.g., Plasmodium falciparum LipL1, E. coli LplA). The reaction proceeds as:

Key findings :

-

PfLipL1 binds reduced lipoate (dihydrolipoate) with a 290-fold higher affinity () compared to oxidized lipoate () .

-

In E. coli, LplA undergoes conformational changes (180° rotation of the C-terminal domain) to stabilize the this compound intermediate .

Transfer of the Lipoyl Group: Lipoyltransferase Reaction

This compound serves as a substrate for lipoyltransferases (e.g., PfLipL2, bovine liver lipoyltransferase), which transfer the lipoyl moiety to acceptor proteins:

Substrate Specificity :

| Enzyme | Substrate Compatibility | Activity Observed? | Source |

|---|---|---|---|

| PfLipL2 | BCDHLD, KDHLD (Plasmodium substrates) | Yes | |

| Bovine Lipoyltransferase | ApoH-protein, hexanoyl-/octanoyl-/decanoyl-AMP | Yes |

Kinetic Data for E. coli LplA :

| Reaction Stage | Intermediate State | (μM) |

|---|---|---|

| Post-adenylation | This compound bound to LplA | 0.15 ± 0.02 |

| Pre-transfer | Octyl-5′-AMP·apoH-protein | 0.21 ± 0.03 |

Redox-Dependent Reactivity

The redox state of this compound regulates its utilization:

-

PfLipL1 preferentially activates reduced lipoate (dihydrolipoate) to form dihydrothis compound, which is efficiently transferred by PfLipL2 to dehydrogenase complexes .

-

In contrast, oxidized this compound exhibits weaker binding () and is less kinetically favorable .

Enzymatic Coupling and Catalytic Mechanisms

-

Sequential catalysis : In Plasmodium, LipL1 and LipL2 function cooperatively. LipL1 generates this compound, which LipL2 uses to modify BCDHLD and KDHLD .

-

Conformational dynamics : Structural studies of E. coli LplA reveal that adenylation triggers movements in the adenylate-binding loop and a 180° domain rotation, priming the enzyme for lipoyl transfer .

Broad Substrate Tolerance

Bovine lipoyltransferases demonstrate promiscuity, transferring acyl groups from hexanoyl-, octanoyl-, and decanoyl-AMP to apoH-protein with comparable efficiency to this compound . This suggests evolutionary flexibility in acyl carrier systems.

Q & A

Q. What is the enzymatic role of lipoyl-AMP in protein lipoylation?

Basic

this compound is an activated intermediate in the two-step enzymatic lipoylation process. The first step involves ATP-dependent activation of lipoic acid by lipoyl-protein ligase A (LplA) to form this compound, releasing pyrophosphate. In the second step, LplA transfers the lipoyl group from this compound to the ε-amino group of a specific lysine residue on lipoyl-dependent enzymes (e.g., pyruvate dehydrogenase). This post-translational modification is critical for mitochondrial enzyme function in the tricarboxylic acid (TCA) cycle .

Methodological Insight : To study this process, researchers can:

- Use in vitro reconstitution assays with purified LplA, ATP, lipoic acid, and apo-proteins.

- Employ radiolabeled ATP or lipoic acid to track intermediate formation and transfer .

Q. How is this compound synthesized and integrated into bacterial metabolic pathways?

Basic

In Escherichia coli, this compound is synthesized via the exogenous pathway, where LplA activates exogenous lipoic acid. LplA also accepts octanoate as a substrate in some bacterial homologs (e.g., Bacillus subtilis LplJ), enabling functional studies of substrate specificity .

Methodological Insight : To investigate substrate specificity:

- Perform enzyme kinetics assays with alternative substrates (e.g., octanoate).

- Use site-directed mutagenesis to probe residues in the lipoate-binding loop (e.g., RRXXGGG motif in LplA) .

Q. What experimental strategies resolve the 3D structure of this compound bound to enzymes?

Advanced

X-ray crystallography is the primary method. For example:

- Crystallization : Use hanging-drop vapor diffusion with reservoir solutions containing Li₂SO₄ or MgSO₄ to stabilize the LplA–this compound complex .

- Data Collection : Synchrotron radiation (e.g., beamline BL44XU at SPring-8) is critical for high-resolution diffraction .

- Molecular Replacement : Solve structures using homologous enzymes (e.g., bovine lipoyltransferase) as search models when de novo phasing fails .

Key Finding : this compound adopts a U-shaped conformation in the bifurcated active site of LplA, with hydrogen bonds stabilizing the AMP moiety and hydrophobic interactions anchoring the lipoyl group .

Q. How can researchers address conflicting data on lipoyl-protein ligase activity across species?

Advanced

Discrepancies arise in enzymes like Thermoplasma acidophilum LplA, which synthesizes this compound but cannot transfer it to apoproteins due to the absence of a C-terminal domain. To resolve this:

- Structural Comparisons : Align LplA sequences to identify missing functional domains .

- Complementation Assays : Co-express T. acidophilum LplA with candidate interacting proteins to restore activity .

Case Study : E. coli LplA requires a conserved lipoate-binding loop (residues 69–76) for intermediate transfer, while T. acidophilum LplA lacks this feature .

Q. What methodologies detect transient this compound intermediates in metabolic studies?

Advanced

this compound is short-lived, necessitating specialized techniques:

- Radiolabeling : Use [γ-³²P]ATP to trace adenylation activity in enzyme assays .

- Mass Spectrometry : Employ high-resolution LC-MS to identify this compound in cell lysates (exact mass: 535.114826 Da) .

- Metabolomics : Compare purine metabolite profiles in LIPT1-deficient patients to infer this compound dysregulation .

Q. How to analyze conformational changes in LplA during this compound binding?

Advanced

- Molecular Dynamics (MD) Simulations : Model structural shifts in LplA’s lipoate-binding loop upon ligand binding .

- Cryo-EM : Capture intermediate states of LplA–this compound complexes in solution .

- Fluorescence Quenching : Monitor residue accessibility changes using tryptophan mutants .

Key Insight : LplA undergoes large-scale conformational changes, including adenylate-binding loop adjustments, to accommodate this compound .

Q. What are the challenges in studying this compound in eukaryotic systems?

Advanced

- Endogenous Competition : Differentiate exogenous vs. endogenous lipoylation pathways using isotopic labeling (e.g., ¹³C-lipoic acid) .

- Mitochondrial Localization : Isolate mitochondria to study this compound synthesis in organelle-specific contexts .

- Knockout Models : Generate LplA/LIPT1-deficient cell lines to dissect metabolic dependencies .

Q. How to reconcile structural data with enzymatic activity assays?

Advanced

Contradictions may arise when crystal structures show ligand binding but enzymatic assays show inactivity. Solutions include:

特性

分子式 |

C18H26N5O8PS2 |

|---|---|

分子量 |

535.5 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate |

InChI |

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1 |

InChIキー |

QWEGOCJRZOKSOE-NLJBGGCZSA-N |

異性体SMILES |

C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

正規SMILES |

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。